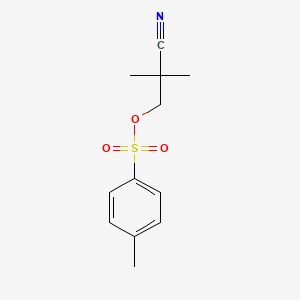

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate

Description

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a cyano (CN) group and a methylpropyl backbone attached to a tosyl (4-methylbenzenesulfonyl) moiety. Its properties must be inferred from structurally analogous sulfonate esters and related literature.

Properties

IUPAC Name |

(2-cyano-2-methylpropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJJIYVWUTVKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649245 | |

| Record name | 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157736-55-5 | |

| Record name | 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

-

- Alcohol: 2-cyano-2-methylpropanol (or its equivalent)

- Sulfonyl chloride: 4-methylbenzenesulfonyl chloride (tosyl chloride)

-

- Dichloromethane (methylene chloride) is commonly used due to its ability to dissolve both reagents and facilitate the reaction.

-

- Inorganic bases such as potassium hydroxide or sodium hydroxide are used to catalyze the esterification.

- Triethylamine is often employed as an acid scavenger to neutralize the hydrochloric acid generated.

-

- Typically room temperature (20–25 °C) to moderate heating depending on substrate reactivity.

-

- 2 to 3 hours for completion under optimized conditions.

Stepwise Procedure

Dissolution:

Dissolve tosyl chloride in dichloromethane with stirring to ensure complete dissolution.Addition of Alcohol and Base:

Add 2-cyano-2-methylpropanol and an inorganic base catalyst (e.g., potassium hydroxide at 5-10% molar equivalent relative to alcohol) along with triethylamine slowly to the tosyl chloride solution under stirring.Reaction:

Stir the mixture at room temperature for 2–3 hours, allowing esterification to proceed.-

- Filter the reaction mixture to remove any solids.

- Wash the organic phase with saturated brine solution to remove residual base and by-products.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate under reduced pressure to yield the crude ester.

Purification:

Purify by recrystallization or column chromatography if necessary to obtain high-purity 2-cyano-2-methylpropyl 4-methylbenzenesulfonate.

Reaction Optimization and Yield

Based on analogous sulfonate ester syntheses, the following observations are noted:

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Base catalyst (KOH) | 5–10% molar relative to alcohol | Increases esterification rate and yield |

| Molar ratio (Alcohol:Tosyl chloride:Triethylamine) | 0.85–1.15 : 1.05–1.2 : 1.5–2.0 | Ensures complete conversion and neutralization |

| Reaction temperature | Room temperature (20–25 °C) | Mild conditions prevent side reactions |

| Reaction time | 2–3 hours | Sufficient for near-complete conversion |

| Yield | Up to 96% (reported for similar esters) | High efficiency under optimized conditions |

These parameters are adapted from a patent describing the preparation of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, where potassium hydroxide catalysis notably enhanced reaction speed and yield.

Comparative Analysis with Related Compounds

Research Findings and Notes

Catalyst Efficiency: Potassium hydroxide catalysis significantly accelerates esterification compared to reactions without catalyst or with weaker bases.

Industrial Applicability: The mild reaction conditions, high yield, and relatively low cost of reagents make this method suitable for industrial-scale production.

Purity Considerations: Washing with saturated brine and drying over anhydrous magnesium sulfate effectively removes inorganic impurities and residual moisture.

Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor reaction progress and confirm completion.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Dissolution | Dissolve 4-methylbenzenesulfonyl chloride in dichloromethane | Stir thoroughly to ensure complete dissolution |

| 2. Addition | Add 2-cyano-2-methylpropanol, potassium hydroxide (5–10%), and triethylamine | Add slowly under stirring at room temperature |

| 3. Reaction | Stir at room temperature for 2–3 hours | Esterification proceeds efficiently |

| 4. Filtration | Filter reaction mixture | Remove solids and impurities |

| 5. Washing | Wash organic phase with saturated brine solution | Removes inorganic residues |

| 6. Drying | Dry organic phase over anhydrous magnesium sulfate | Ensures removal of water |

| 7. Concentration | Concentrate under reduced pressure | Obtain crude ester |

| 8. Purification | Purify by recrystallization or chromatography | Obtain pure 2-cyano-2-methylpropyl 4-methylbenzenesulfonate |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group serves as an excellent leaving group in SN2 reactions. Key transformations include:

Table 1: Nucleophilic substitution outcomes

Notably, the reaction with sodium tert-butoxide in dimethylacetamide (DMAC) produces ethers while preserving the nitrile functionality . Palladium-catalyzed coupling with amides forms enamide products critical for pharmaceutical intermediates .

Elimination Reactions

Under basic conditions, this sulfonate undergoes β-elimination to form alkenes:

Reaction pathway:

(2-Cyano-2-methylpropyl tosylate) → 2-Methylpropenenitrile + p-toluenesulfinic acid

Key parameters:

-

Requires strong bases (e.g., DBU, LHMDS)

-

Optimal in THF at 60-80°C

The electron-withdrawing cyano group facilitates deprotonation at the β-carbon, making this elimination more favorable than standard tosylates.

Transition Metal-Catalyzed Cross Couplings

The compound participates in palladium-mediated reactions:

Table 2: Catalytic coupling reactions

Notably, the patent describes its use in synthesizing enantiomerically enriched amines through asymmetric hydrogenation at 500 psi H₂ pressure with chiral catalysts.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis reveals differential stability:

Acidic vs basic conditions:

The steric bulk from the 2-methylpropyl group necessitates tailored hydrolysis protocols to avoid side reactions.

Radical Reactions

Emerging applications in photoredox catalysis:

Visible-light mediated processes:

-

HAT (Hydrogen Atom Transfer) with quinuclidine

-

Giese addition to electron-deficient alkenes

-

Yields: 65-72% (dependent on radical initiator)

These reactions leverage the sulfonate's ability to generate stabilized α-cyano radicals under mild conditions.

Scientific Research Applications

Chemical Synthesis

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of more complex molecular structures. This property is particularly valuable in the pharmaceutical industry, where it can be utilized to create novel therapeutic agents .

Biological Research

In biological contexts, this compound is employed in proteomics for modifying proteins. The sulfonate group facilitates interactions with biomolecules, enabling researchers to study protein functions and interactions more effectively. Additionally, its electrophilic nature allows it to react with nucleophiles within biological systems, making it useful for biochemical modifications .

Agrochemical Industry

The compound is also recognized for its applications in the agrochemical sector. It acts as a synthetic intermediate in the development of agrochemicals, contributing to the formulation of pesticides and herbicides that enhance crop protection and yield .

Medicinal Chemistry

Research indicates that derivatives of this compound show potential as inhibitors for various enzymes linked to metabolic disorders. For example, it has been cited in studies related to inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which are promising for treating conditions like diabetes and obesity. The mechanism involves modifying steroid metabolism to improve glucose tolerance and reduce fat accumulation .

Mechanism of Action

The mechanism of action of 2-Cyano-2-methylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzenesulfonate group can also participate in various biochemical reactions, making the compound useful in modifying proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyano-2-methylpropyl 4-methylbenzenesulfonate with two sulfonate derivatives from the evidence: 2-Aminoanilinium 4-methylbenzenesulfonate () and 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate ().

Key Findings:

This could make it more reactive in SN2 reactions. Unlike the nitroimidazole-styryl hybrid in , the target lacks conjugated aromatic systems, limiting its applications in photochemistry or medicinal chemistry.

Synthetic Methodology: The synthesis of analogous sulfonates (e.g., ) typically involves p-toluenesulfonyl chloride reacting with alcohols or amines under basic conditions (e.g., triethylamine) .

Crystallographic Behavior: The ionic structure of 2-Aminoanilinium 4-methylbenzenesulfonate results in a monoclinic crystal system with distinct lattice parameters (e.g., a=14.6392 Å) .

Biological Activity

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate (CAS No. 157736-55-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 2-cyano-2-methylpropyl 4-methylbenzenesulfonate exhibits antimicrobial activity . Studies have shown that compounds with similar structures often inhibit the growth of various bacteria and fungi. The specific mechanisms may involve disruption of cell wall synthesis or interference with metabolic pathways in microbial cells .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties . It has been studied for its effects on cancer cell lines, demonstrating potential to induce apoptosis (programmed cell death) and inhibit proliferation. The exact pathways involved are still under investigation, but it is believed that the compound may interact with specific cellular receptors or enzymes associated with cancer growth .

G-Protein Coupled Receptor Modulation

Recent studies have highlighted the role of 2-cyano-2-methylpropyl 4-methylbenzenesulfonate in modulating G-protein coupled receptors (GPCRs) , particularly GPR40. This modulation has implications for insulin secretion and metabolic regulation, suggesting potential therapeutic applications in treating conditions like type II diabetes and obesity .

The mechanism of action for 2-cyano-2-methylpropyl 4-methylbenzenesulfonate is not entirely elucidated; however, it appears to involve:

- Binding to Enzymatic Targets : The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

- Receptor Interaction : Its interaction with GPCRs suggests a role in signal transduction pathways that regulate cellular responses, including metabolism and cell growth .

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various derivatives, including 2-cyano-2-methylpropyl 4-methylbenzenesulfonate, against a panel of pathogenic bacteria. The results indicated significant inhibition zones compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

- GPR40 Agonism :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-cyano-2-methylpropyl 4-methylbenzenesulfonate, and how do stoichiometric ratios influence product purity?

- Methodological Answer : The synthesis of sulfonate esters like this compound typically involves nucleophilic substitution reactions. A common approach is reacting 4-methylbenzenesulfonyl chloride with a cyano-substituted alcohol (e.g., 2-cyano-2-methylpropanol) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or pyridine). Maintaining a 1:1 molar ratio of sulfonyl chloride to alcohol is critical to minimize side products like disulfonates or unreacted starting materials. Crystallization from ethanol/water mixtures (as seen in analogous systems ) can yield high-purity crystals. Monitoring reaction progress via TLC or NMR ensures completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-cyano-2-methylpropyl 4-methylbenzenesulfonate?

- Methodological Answer :

- Spectroscopy : and NMR confirm molecular structure (e.g., sulfonate ester peaks at ~7.8 ppm for aromatic protons and ~1.5 ppm for methyl groups). IR spectroscopy identifies functional groups (S=O stretching at ~1360–1180 cm, C≡N at ~2250 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. Use SHELXL for refinement, focusing on bond lengths (e.g., S–O bonds ~1.42–1.45 Å) and angles. For example, analogous sulfonates exhibit monoclinic systems (space group ) with unit cell parameters comparable to .

Q. How can hydrogen bonding patterns in this compound be systematically analyzed?

- Methodological Answer : Use graph-set analysis to classify hydrogen bonds (e.g., or ). For sulfonates, sulfonate oxygen atoms often act as acceptors. Software like Mercury or OLEX2 visualizes interactions, while geometric parameters (e.g., D–H⋯A distances < 3.0 Å, angles > 120°) validate bonding . Tabulate hydrogen-bonding data (Table 1) for reproducibility.

Table 1 : Example Hydrogen-Bond Geometry (Analogous System )

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H⋯O | 0.86 | 2.08 | 2.927 | 170 |

| O–H⋯O | 0.82 | 1.95 | 2.761 | 175 |

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder or twinning for 2-cyano-2-methylpropyl 4-methylbenzenesulfonate?

- Methodological Answer : Twinning or disorder in sulfonate crystals can occur due to flexible alkyl chains or rotational freedom. Use SHELXL’s TWIN/BASF commands to refine twinned data. For disorder, apply PART instructions to split occupancies. Validate models with R (< 0.05) and goodness-of-fit (S ≈ 1.0) . High-resolution data (e.g., θ > 25°) improves accuracy.

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR vs. XRD : Discrepancies in molecular conformation (e.g., rotational isomers) may arise. Compare solution-state NMR (dynamic averaging) with solid-state SCXRD (static structure).

- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .

- Iterative refinement (e.g., adjusting hydrogen positions in XRD to match NMR coupling constants) resolves conflicts .

Q. What strategies are effective for studying supramolecular interactions involving this sulfonate in crystal engineering?

- Methodological Answer : Design co-crystallization experiments with complementary hydrogen-bond donors/acceptors (e.g., amines, carboxylic acids). Analyze packing motifs (e.g., chains, sheets) via Mercury’s packing diagrams. Compare with analogous systems (e.g., 2-aminoanilinium 4-methylbenzenesulfonate ) to identify trends in networks. Use graph-set notation (e.g., for 8-membered rings) to classify motifs .

Q. How can this compound be applied in positron emission tomography (PET) tracer development?

- Methodological Answer : Sulfonate esters serve as precursors for radiofluorination. For example, replace the cyano group with via nucleophilic substitution (e.g., using K/K222 complex). Optimize reaction conditions (e.g., anhydrous DMSO, 100°C) to achieve high radiochemical yield (> 70%) . Validate purity via radio-HPLC and compare biodistribution with established tracers (e.g., THK-5351 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.